N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-29-17-22(25-23(18-29)27(36)33(28-25)21-11-7-4-8-12-21)26(35)32-15-13-31(14-16-32)19-24(34)30(2)20-9-5-3-6-10-20/h3-12,17-18H,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBIYJURYDOTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure
The compound's structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of a piperazine moiety and an acetyl group further enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C21H24N4O3
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising results.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects.
Research Findings
- Inhibition of Inflammatory Markers :
- Potential Applications :
- Given its dual action as both an anticancer and anti-inflammatory agent, this compound could be a candidate for treating conditions where inflammation is a contributing factor to tumor progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[4,3-c]pyridine core and variations in substituents can significantly affect potency and selectivity.
Key Findings from SAR Studies
- Electron-Donating Groups :
- Piperazine Moiety :
Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 0.46 | Induction of apoptosis |
| Anticancer | HCT116 | 0.39 | Inhibition of CDKs |
| Anticancer | HepG2 | 0.55 | Caspase pathway activation |
| Anti-inflammatory | N/A | N/A | Inhibition of iNOS and COX-2 |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step reactions involving:
- Claisen-Schmidt condensation for chalcone intermediates (α,β-unsaturated ketones) .
- Microwave-assisted cyclization with hydrazine hydrate to form the pyrazolo-pyridine scaffold .
- Amide coupling between the pyrazolo-pyridine carbonyl and piperazine, followed by N-methylation of the acetamide group.
Table 1: Reaction Conditions for Key Synthetic Steps
Hydrolysis and Stability
The amide bonds and ketone group are reactive under acidic/basic conditions:
- Acidic hydrolysis (HCl, 80°C) cleaves the acetamide group, yielding carboxylic acid and methylphenylamine.
- Basic hydrolysis (NaOH, reflux) degrades the pyrazolo-pyridine core via ring-opening .
Table 2: Hydrolysis Products and Conditions
| Condition | Reactivity Site | Product | Notes |
|---|---|---|---|
| 6M HCl, 80°C, 4h | Acetamide bond | 2-(4-(5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazinyl)acetic acid | Partial decomposition of piperazine |
| 2M NaOH, reflux, 6h | Pyrazolo-pyridine ring | Fragmented diketone derivatives | Irreversible degradation |
Electrophilic and Nucleophilic Reactions
- Nucleophilic substitution at the piperazine nitrogen occurs with alkyl halides (e.g., ethyl bromide) to form quaternary ammonium salts .
- Electrophilic aromatic substitution on the phenyl ring (e.g., nitration) is sterically hindered by adjacent substituents .
Table 3: Functional Group Reactivity
| Group | Reaction Type | Example | Outcome |
|---|---|---|---|
| Pyrazolo-pyridine | Reduction (H₂/Pd-C) | Saturated dihydro derivative | Loss of aromaticity |
| Piperazine | Alkylation (R-X) | N-alkylpiperazinium salt | Increased solubility |
| Acetamide | Oxidation (KMnO₄) | N-methylphenylglyoxylamide | Low yield (<30%) |
Mechanistic Insights
- Electrochemical reduction of the nitro group (if present in analogs) parallels enzymatic activation via nitroreductases, suggesting redox-driven bioactivity .
- DFT calculations predict low HOMO-LUMO gaps (4.2–4.5 eV), favoring electron transfer reactions at the pyrazolo-pyridine core .
Stability Under Environmental Conditions
- Thermal stability : Decomposes above 200°C (TGA data), forming CO₂ and aromatic amines.
- Photostability : UV light (254 nm) induces cis-trans isomerization in the acetamide group .
Key Findings from Research
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives ()
Compounds 1 and 7 from Molecules (2014) share a pyrazolo-pyridine backbone with the target compound but differ in substituents. NMR analysis (Table 2, Figure 6) revealed that regions A (positions 39–44) and B (positions 29–36) exhibit divergent chemical shifts compared to Rapa, indicating substituent-driven environmental changes. For the target compound, analogous shifts in these regions would likely arise from its unique piperazine-acetamide substituent, impacting solubility and binding interactions.
Pyrazolo-Pyrimidine Derivatives ()
The compound in (MW: 589.1) features a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenyl substituents. Despite the shared pyrazolo-heterocycle, the pyrimidine ring and fluorine substituents confer distinct electronic properties. Its higher molecular weight (vs.
Triazine-Isoxazole Hybrids ()
The triazine-isoxazole compound (C₁₉H₂₀N₆O₃, MW: 380.4) lacks a pyrazolo-pyridine core but shares multi-ring complexity. Its smaller size and pyrrolidine substituent highlight how core heterocycle choice modulates molecular weight and polarity.
NMR Profiling and Substituent Effects ()
Regions A and B in NMR spectra serve as diagnostic markers for substituent placement. For the target compound, the piperazine-acetamide group would perturb these regions similarly to compounds 1 and 7, suggesting comparable solubility profiles but distinct hydrogen-bonding capacities.
Lumping Strategy and Functional Group Behavior ()
The lumping strategy groups compounds with similar cores and substituents. The target’s pyrazolo-pyridine and piperazine moieties could place it in a surrogate category with analogues sharing these features. This grouping predicts comparable reactivity in oxidation or hydrolysis pathways, as seen in Table 4 (), where lumping reduced 13 reactions to 5.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: NMR Shift Regions of Pyrazolo Derivatives (Adapted from )
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of piperazine-containing heterocycles often involves coupling reactions between activated carbonyl intermediates (e.g., pyrazolo-pyridine derivatives) and substituted piperazines. For example, describes a protocol using 1-(aryl)piperazine derivatives in nucleophilic acyl substitution reactions with carbonyl-containing intermediates. To optimize yields, heuristic algorithms like Bayesian optimization can be applied to systematically explore reaction parameters (e.g., solvent polarity, temperature, catalyst loading) . Design of Experiments (DoE) principles, as highlighted in , are critical for minimizing trial runs while maximizing data robustness.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LCMS are essential for confirming molecular mass and purity (>98% as per ). Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) is indispensable for resolving structural ambiguities, particularly in distinguishing regioisomers of the pyrazolo-pyridine core. For example, uses 1H NMR coupling constants to verify stereochemistry in piperazine derivatives. Quantitative analysis of impurities can be achieved via reverse-phase HPLC with UV detection .
Q. What safety protocols should be followed during synthesis and handling?
- Methodological Answer : While direct safety data for this compound is unavailable, outlines general precautions for structurally similar N-phenylpiperazine acetamides. Key measures include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Immediate decontamination of spills with ethanol/water mixtures.
- Emergency procedures for accidental exposure (e.g., 15-minute eye rinsing with water, medical consultation for ingestion) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or biological activity data be resolved?
- Methodological Answer : Discrepancies in NMR or LCMS data (e.g., unexpected splitting or retention times) may arise from conformational flexibility in the piperazine ring or residual solvents. recommends variable-temperature NMR to probe dynamic equilibria. For biological assays, orthogonal validation (e.g., SPR binding assays vs. cell-based functional tests) can reconcile conflicting activity results. Statistical tools like principal component analysis (PCA) are useful for identifying outliers in large datasets .
Q. What computational strategies enhance reaction yield optimization for scale-up?
- Methodological Answer : Bayesian optimization algorithms, as discussed in , outperform traditional grid searches by iteratively narrowing parameter spaces (e.g., solvent ratios, catalyst amounts). Molecular dynamics simulations can predict solubility and aggregation tendencies of intermediates, guiding solvent selection. For example, highlights the use of Gaussian process regression to model non-linear relationships between reaction variables and yield .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Focus on modular modifications:
- Core modifications : Replace the pyrazolo-pyridine moiety with triazolo-pyridines (see ) to assess π-π stacking interactions.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring to evaluate steric and electronic impacts on target binding ().
- Piperazine flexibility : Compare activity of 1,4-disubstituted vs. 1,3,5-trisubstituted piperazines (). High-throughput screening with dose-response curves (e.g., IC50 determination) is critical for SAR validation .
Q. What challenges arise in molecular docking due to the compound's structural flexibility?
- Methodological Answer : The piperazine ring's conformational freedom complicates docking into rigid binding pockets. Strategies include:
- Ensemble docking : Use multiple low-energy conformers from molecular dynamics trajectories.
- Constraint-based scoring : Apply distance restraints between the pyrazolo-pyridine carbonyl and key receptor residues (e.g., hydrogen-bond donors). highlights the use of induced-fit docking protocols to model receptor flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
